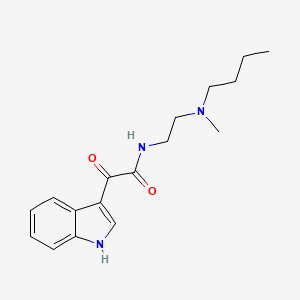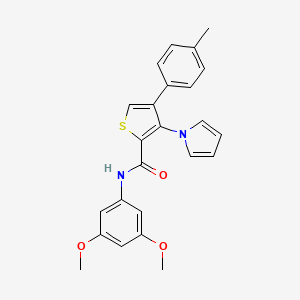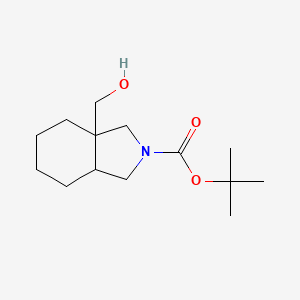
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group of an isoindole derivative, followed by the introduction of the tert-butyl ester group. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the isoindole core or the ester group.
Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The isoindole core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate: shares similarities with other isoindole derivatives, such as:
Uniqueness
The uniqueness of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric protection, while the hydroxymethyl group enhances its reactivity and potential for hydrogen bonding.
Properties
IUPAC Name |
tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-11-6-4-5-7-14(11,9-15)10-16/h11,16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUXFWJDAZOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

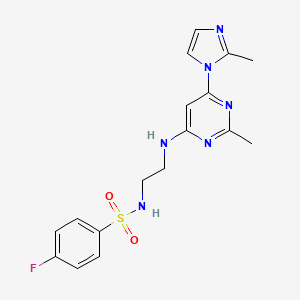

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)
![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)
![9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2359394.png)
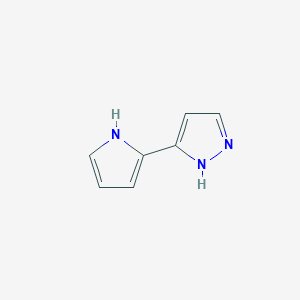

![2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2359402.png)
![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)
